molecular formula C16H12ClFN4O2S B3672955 N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-fluorophenyl)urea

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-fluorophenyl)urea

Cat. No.: B3672955
M. Wt: 378.8 g/mol
InChI Key: PVPDFNMIMDGMQE-UHFFFAOYSA-N
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Description

The compound “N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(4-fluorophenyl)urea” is a chemical compound with potential pharmacological properties . It has been studied for its oral-drug-qualifying predictors, anti-acetylcholinesterase activity, and molecular docking .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . Starting from 4-chlorobenzoic acid, new derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .


Physical and Chemical Properties Analysis

The compound’s physical and chemical properties such as lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD) were predicted using computational tools . The predicted logP and pKa values were very close to the measured values .

Mechanism of Action

Target of Action

Similar compounds with a 1,3,4-thiadiazole scaffold have been reported to exhibit anti-acetylcholinesterase activity . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting this enzyme, the compound could potentially increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

Based on the anti-acetylcholinesterase activity of similar compounds , it can be hypothesized that this compound might bind to the active site of the acetylcholinesterase enzyme, preventing it from hydrolyzing acetylcholine. This would result in an increased concentration of acetylcholine in the synaptic cleft, prolonging its action on post-synaptic membranes.

Biochemical Pathways

Given its potential anti-acetylcholinesterase activity , it can be inferred that the compound might influence cholinergic neurotransmission. By inhibiting acetylcholinesterase, the compound could affect the cholinergic pathway by prolonging the action of acetylcholine on post-synaptic neurons. This could have downstream effects on various physiological processes regulated by cholinergic neurotransmission, such as muscle contraction, heart rate, and memory.

Pharmacokinetics

A study on a similar compound, 5-[(4-chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol, suggests that it absorbs well from the oral route and remains stable at ambient temperature and physiological ph . The compound’s lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD) were predicted using computational tools . These properties could impact the compound’s bioavailability and its ability to reach its target site of action.

Result of Action

Based on the potential anti-acetylcholinesterase activity of similar compounds , it can be hypothesized that this compound might increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This could have various effects at the cellular level, depending on the type of cells and the specific cholinergic receptors they express.

Action Environment

Factors such as ph and temperature could potentially affect the compound’s stability and its interaction with its target

Properties

IUPAC Name

1-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN4O2S/c17-10-1-7-13(8-2-10)24-9-14-21-22-16(25-14)20-15(23)19-12-5-3-11(18)4-6-12/h1-8H,9H2,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPDFNMIMDGMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-fluorophenyl)urea
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N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-fluorophenyl)urea
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N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-fluorophenyl)urea
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N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-fluorophenyl)urea
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N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-fluorophenyl)urea
Reactant of Route 6
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N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-fluorophenyl)urea

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